

Part 1: The Physics of Strain & Bioisosteric Value[1]

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Compound of Interest

Compound Name: (2S,3R)-2-methylazetidin-3-ol

CAS No.: 1354481-44-9

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To understand the utility of azetidines, one must first quantify their physical properties relative to their neighbors.[1] The azetidine ring is not merely a "smaller pyrrolidine"; it is a rigidified, electron-deficient module.[1][2]

Table 1: Comparative Physicochemical Properties of N-Heterocycles

Property	Aziridine (3-mem)	Azetidine (4-mem)	Pyrrolidine (5-mem)	Piperidine (6-mem)
Ring Strain (kcal/mol)	~27.7	~25.4	~6.2	~0.0
pKa (Conj.[1][2][3] Acid)	7.9	11.3	11.3	11.2
C-N-C Bond Angle	60°	~90° (Puckered)	109°	111°
LogP (Lipophilicity)	Low	Lower	Moderate	High
Metabolic Liability	High (Alkylating)	Low (Stable)	Moderate	Moderate

Key Insight: The high pKa of azetidines (11.[1]3) is counter-intuitive given the s-character of the nitrogen lone pair, but it is often modulated significantly by substitution.[1][2] Crucially, replacing a gem-dimethyl group or a cyclobutane with an azetidines often lowers the LogP of a drug candidate (making it more water-soluble) while retaining the steric bulk and blocking metabolic "soft spots." [1][2]

Part 2: Historical Evolution (1888–Present)[3]

The history of azetidines is defined by three distinct eras: Discovery, Natural Validation, and The Strain-Release Revolution.[1]

Era 1: The Gabriel Synthesis (1888)

The first synthesis was reported by Siegmund Gabriel and J. Weiner in 1888.[1] They employed a classical intramolecular nucleophilic substitution.[1]

- Precursor:

-bromopropylamine.[1][2][3]

- Mechanism: Thermal cyclization under basic conditions.[1]

- Limitation: Low yields due to competing intermolecular polymerization (forming linear polymers) and elimination reactions.^{[1][2]}

Era 2: Natural Product Validation (1955)

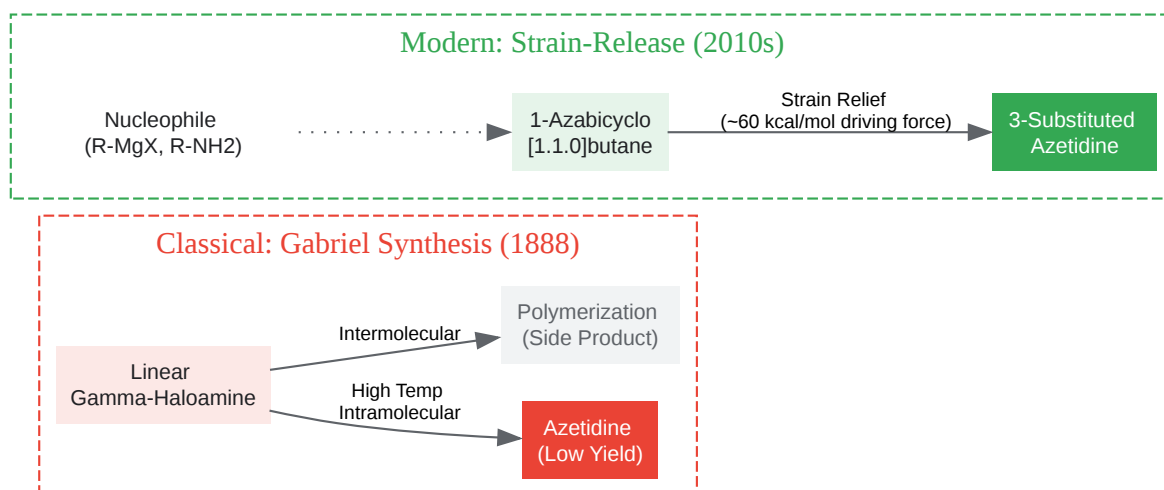
For decades, azetidines were seen as abiotic curiosities.^{[1][2]} This changed in 1955 with the isolation of L-azetidine-2-carboxylic acid from the rhizomes of *Convallaria majalis* (Lily of the Valley).^{[1][2][3]} This proved that the four-membered ring was biologically accessible and stable enough to exist in nature, spurring interest in its pharmacological potential.^{[1][2]}

Era 3: The Strain-Release Revolution (2010s–Present)

Modern synthesis has moved away from "forcing" ring closure against strain.^{[1][2][3]} Instead, chemists now utilize "spring-loaded" precursors like 1-azabicyclo[1.1.0]butanes (ABBs).^{[1][2][3]} Groups like Baran and Aggarwal have demonstrated that attacking these highly strained bicyclic systems with nucleophiles releases strain energy to drive the formation of functionalized azetidines, rather than fighting to close the ring.^[1]

Part 3: Visualization of Synthetic Logic

The following diagram contrasts the classical "uphill" cyclization with the modern "downhill" strain-release approach.



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Caption: Comparison of the entropy-fighting Gabriel synthesis (top) vs. the enthalpy-driven strain-release functionalization of ABBs (bottom).

Part 4: Modern Synthetic Protocol

Protocol: Synthesis of 3-Substituted Azetidines via Strain-Release of 1-Azabicyclo[1.1.0]butane (ABB)

Based on methodologies developed by Baran, Aggarwal, and others.^[1]

Principle: The reaction utilizes the high strain energy of the ABB core.^{[1][4]} A nucleophile attacks the bridgehead carbon, breaking the central bond and relieving strain to generate the azetidine ring.^[1]

Materials:

- 1-Azabicyclo[1.1.0]butane (ABB) sulfonate salt (commercially available or prepared from tribromide).^{[2][3]}
- Nucleophile: Organometallic (e.g., Aryl Grignard) or Heteroatom (e.g., Morpholine).^{[1][2]}
- Solvent: Anhydrous THF or DCM.^[1]
- Catalyst (Optional): Cu(I) salts for specific couplings.^{[1][2][3]}

Step-by-Step Workflow:

- Precursor Activation: Dissolve the ABB precursor (1.0 equiv) in anhydrous THF (0.2 M) under an inert atmosphere (Ar or N₂).
- Nucleophilic Attack:
 - For Grignard Reagents: Cool solution to -78°C. Add R-MgBr (1.2 equiv) dropwise.^{[1][2][3]}
The reaction is driven by the release of ring strain.^{[1][4][5]}

- For Amines: Add the amine (1.5 equiv) and stir at room temperature. (Note: Some amines may require Lewis acid activation or Pd-catalysis depending on steric bulk).[1][2][3]
- Quenching & Trapping: Upon completion (monitored by TLC/LCMS), the resulting N-metalated or N-protonated azetidine intermediate is often unstable.[1][2][3] It is standard practice to "trap" the nitrogen immediately with an electrophile (e.g., Boc-anhydride, Tosyl chloride) to generate a stable N-protected azetidine.[1][2][3]
 - Add: Boc₂O (1.5 equiv) and TEA (2.0 equiv).[1][2]
 - Warm: Allow to warm to room temperature and stir for 2 hours.
- Workup: Dilute with EtOAc, wash with saturated NH₄Cl and brine. Dry over Na₂SO₄ and concentrate.
- Purification: Flash column chromatography (Hexane/EtOAc) yields the 1,3-disubstituted azetidine.[1][2][3]

Validation Check:

- NMR: Look for the characteristic "butterfly" splitting pattern of the azetidine protons in ¹H NMR (typically 3.5–4.5 ppm).
- Safety: ABBs are high-energy intermediates.[1][2][3] Avoid heating neat material.[1]

Part 5: Medicinal Chemistry Case Studies

The azetidine ring is no longer just a linker; it is a pharmacophore.[1]

Cobimetinib (Cotellic)[2][3]

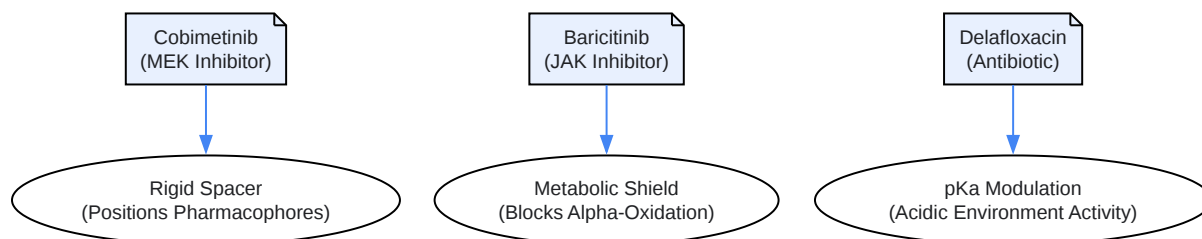
- Indication: Melanoma (MEK Inhibitor).[1][2]
- Role of Azetidine: The azetidine ring serves as a rigid spacer that positions the piperidine and the aryl iodide in a specific conformation to bind to the MEK allosteric pocket.[1] The 3-hydroxy substitution on the azetidine improves solubility without compromising the lipophilic binding interactions.[1][2]

Baricitinib (Olumiant)[2][3][6][7][8][9]

- Indication: Rheumatoid Arthritis (JAK1/JAK2 Inhibitor).[1][2][3][6][7]
- Role of Azetidine: Baricitinib features an azetidine ring substituted with an ethylsulfonyl group and a cyanomethyl group.[1]
 - Structural Logic: The azetidine replaces a more flexible chain, locking the cyanomethyl group (which interacts with the JAK active site) into a precise vector.[1]
 - Metabolic Stability: The four-membered ring is resistant to oxidative metabolism compared to a pyrrolidine, which is prone to alpha-hydroxylation.[1][2][3]

Delafloxacin (Baxdela)[2][3]

- Indication: Bacterial Skin Infections (Fluoroquinolone).[1][2]
- Role of Azetidine: Unlike older quinolones that use piperazine or pyrrolidine, Delafloxacin uses a 3-aminoazetidine.[1][2] This substitution alters the pKa and polarity, enhancing activity in acidic environments (like abscesses) where other fluoroquinolones lose potency.[1]



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Caption: Functional roles of the azetidine scaffold in FDA-approved therapeutics.[1][2][3]

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